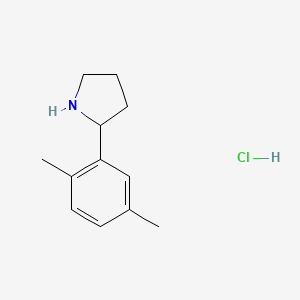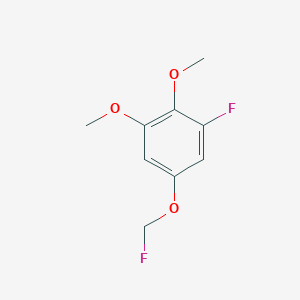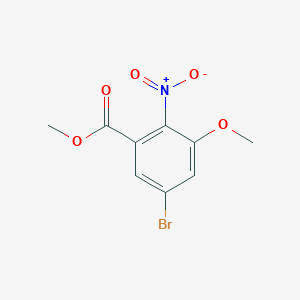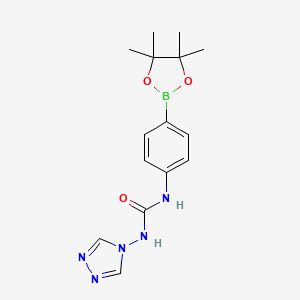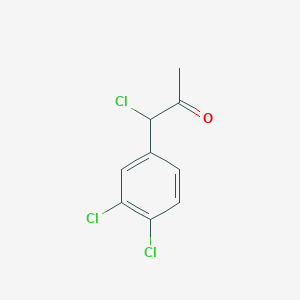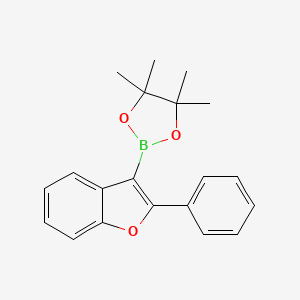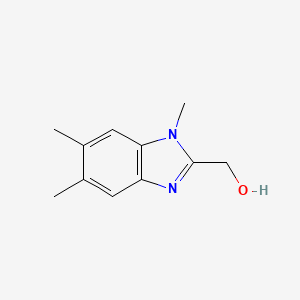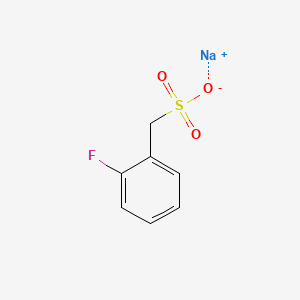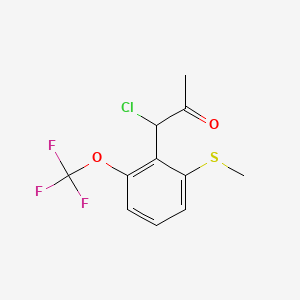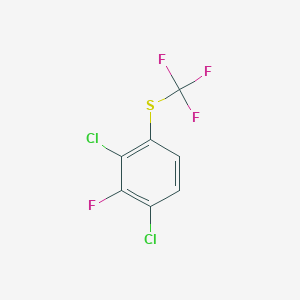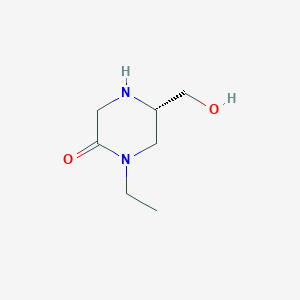
(S)-1-Ethyl-5-(hydroxymethyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Ethyl-5-(hydroxymethyl)piperazin-2-one is a chiral piperazine derivative Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Ethyl-5-(hydroxymethyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired piperazin-2-one .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions under controlled conditions. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the methods employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(S)-1-Ethyl-5-(hydroxymethyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the piperazin-2-one ring can be reduced to form alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include various substituted piperazin-2-ones, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
(S)-1-Ethyl-5-(hydroxymethyl)piperazin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex piperazine derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of (S)-1-Ethyl-5-(hydroxymethyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxymethyl group can form hydrogen bonds with active sites, while the piperazine ring provides structural stability and enhances binding affinity . These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: Known for its use in psychopharmacology.
1-(3-Trifluoromethylphenyl)piperazine: Commonly found in combination with other psychoactive substances.
Uniqueness
(S)-1-Ethyl-5-(hydroxymethyl)piperazin-2-one is unique due to its chiral nature and the presence of both an ethyl and hydroxymethyl group. These structural features contribute to its distinct chemical reactivity and potential for selective biological activity .
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
(5S)-1-ethyl-5-(hydroxymethyl)piperazin-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-2-9-4-6(5-10)8-3-7(9)11/h6,8,10H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
DMDFXVVDLIVGAU-LURJTMIESA-N |
Isomeric SMILES |
CCN1C[C@H](NCC1=O)CO |
Canonical SMILES |
CCN1CC(NCC1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


